molecular formula C27H23N5O4 B2927116 N-(4-methoxyphenyl)-2-{7-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide CAS No. 1032002-19-9

N-(4-methoxyphenyl)-2-{7-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide

Cat. No.: B2927116
CAS No.: 1032002-19-9
M. Wt: 481.512
InChI Key: YTRFDPQVRGFNDQ-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-2-{7-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide is a potent and selective macrodomain 2 inhibitor of the mono-ADP-ribosyltransferase PARP14. This compound is a key research tool for investigating the role of PARP14 in cancer and immunology. Its mechanism of action involves binding to the second macrodomain of PARP14, which inhibits its catalytic activity and disrupts its function in signal transduction. Research indicates that pharmacological inhibition of PARP14 with this compound can suppress IL-4-induced STAT6 signaling in macrophages , a pathway critical to the M2 polarization associated with tumor progression. Furthermore, studies have shown that targeting PARP14 can restrain the growth of mesenchymal tumors by interfering with the response to TGF-β, highlighting its potential as a therapeutic strategy for cancers with a pronounced tumor microenvironment. This acetamide derivative is intended for use in biochemical assays and cell-based studies to further elucidate PARP14 biology and validate it as a target for oncological and inflammatory diseases. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-(4-methoxyphenyl)-2-[7-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,8-naphthyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23N5O4/c1-16-4-7-18(8-5-16)25-30-27(36-31-25)22-14-32(26-21(24(22)34)13-6-17(2)28-26)15-23(33)29-19-9-11-20(35-3)12-10-19/h4-14H,15H2,1-3H3,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTRFDPQVRGFNDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CN(C4=C(C3=O)C=CC(=N4)C)CC(=O)NC5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-2-{7-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the naphthyridine core, followed by the introduction of the oxadiazole ring and the substituted phenyl groups. Common reagents used in these reactions include acetic anhydride, methoxybenzene, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-2-{7-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives in the presence of suitable nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated derivatives with nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(4-methoxyphenyl)-2-{7-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Material Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonic devices.

    Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-2-{7-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can interact with cellular receptors to modulate signaling pathways involved in cell growth and apoptosis.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Compounds

Compound Name & Source Core Structure Key Functional Groups Synthesis Method Spectral Data (Selected)
Target Compound 1,8-Naphthyridine 1,2,4-Oxadiazole, Acetamide, 4-Methoxyphenyl Assumed cycloaddition Not explicitly provided
6m () 1,2,3-Triazole Acetamide, 4-Chlorophenyl, Naphthalenyloxy 1,3-Dipolar cycloaddition IR: 3291 (–NH), 1678 (C=O); HRMS: 393.1112
7a () 1,2,3-Triazole Acetamide, Phenyl, Naphthalenyloxy 1,3-Dipolar cycloaddition Not detailed
Benzoxazine Derivative () Benzoxazine 1,2,4-Oxadiazole, Acetate Multi-step synthesis 1H NMR, IR, Mass spec (high yields)
Pyrazole Derivative () Pyrazole 1,2,4-Oxadiazole, Methylthio, Chlorobenzyl Unspecified Not provided

Biological Activity

N-(4-methoxyphenyl)-2-{7-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide is a complex organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article aims to explore the various biological activities associated with this compound, particularly focusing on its anticancer properties and other pharmacological effects.

Chemical Structure and Properties

The compound features a unique structure that includes a methoxyphenyl group, a naphthyridine moiety, and an oxadiazole ring. The presence of these functional groups contributes to its diverse biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing oxadiazole derivatives. These compounds have been shown to exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • In vitro Studies : A study demonstrated that derivatives of 1,2,4-oxadiazole exhibited remarkable anticancer activity with IC50 values ranging from 0.24 µM to 6.82 µM against different cancer cell lines such as HEPG2 (liver cancer), MCF7 (breast cancer), and SW1116 (colon cancer) .
CompoundCell LineIC50 (µM)
Compound AHEPG21.18 ± 0.14
Compound BMCF70.67
Compound CSW11160.80

The mechanisms underlying the anticancer activity of this compound may involve the inhibition of key enzymes and pathways:

  • Inhibition of Kinases : Compounds similar to this compound have been reported to inhibit epidermal growth factor receptor (EGFR) and other kinases critical for cancer cell proliferation .

Other Biological Activities

Apart from anticancer properties, oxadiazole derivatives have shown potential in other therapeutic areas:

  • Antimicrobial Activity : Some studies indicate that oxadiazole compounds possess antibacterial and antifungal properties. For example, they have demonstrated effectiveness against Gram-positive and Gram-negative bacteria .

Case Studies

Several case studies have been conducted to evaluate the efficacy of similar compounds:

  • Study on Anticancer Efficacy : A series of oxadiazole derivatives were synthesized and tested against various cancer cell lines. The most potent compound exhibited an IC50 value significantly lower than standard chemotherapeutics .
  • Antimicrobial Evaluation : Another study assessed the antimicrobial activity of oxadiazole derivatives against common pathogens, revealing promising results that suggest their potential as new antimicrobial agents .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing this compound, and what challenges arise during its preparation?

  • Answer : Synthesis typically involves multi-step organic reactions, including palladium-catalyzed coupling for the 1,2,4-oxadiazole ring formation and subsequent functionalization of the naphthyridine core. Key challenges include optimizing yields for sterically hindered intermediates and minimizing side reactions during cyclization. For example, nitroarene reductive cyclization using formic acid derivatives as CO surrogates (as described in palladium-catalyzed protocols) could be adapted for the oxadiazole moiety . Characterization via 1H^1H-NMR, 13C^{13}C-NMR, and LC-MS is critical to confirm structural integrity .

Q. How can researchers ensure accurate characterization of this compound’s physical and chemical properties?

  • Answer : Use a combination of analytical techniques:

  • Chromatography : High-resolution HPLC with Chromolith or Purospher® columns for purity assessment (>95%) .
  • Spectroscopy : FTIR for functional group analysis (e.g., carbonyl stretching at ~1700 cm1^{-1}), and NMR to resolve aromatic proton environments .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., expected [M+H]+^+ peak) .

Q. What solvent systems are optimal for solubility and stability studies?

  • Answer : Preliminary solubility testing in DMSO (10 mM stock) is common, but stability varies in aqueous buffers (pH 7.4). Use UV-Vis spectroscopy to monitor degradation under physiological conditions. For polar aprotic solvents like DMF or THF, ensure inert atmospheres to prevent oxidation .

Advanced Research Questions

Q. What strategies are effective for studying this compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Answer : Employ biophysical assays such as:

  • Surface Plasmon Resonance (SPR) : To measure binding kinetics (KD_D) with purified targets .
  • Fluorescence Polarization : For competitive binding studies using labeled ligands.
  • Molecular Docking : Use software like AutoDock Vina with crystal structures of homologous proteins (e.g., Pfmrk kinase) to predict binding modes .

Q. How can researchers resolve contradictions in enzymatic inhibition data across different assay conditions?

  • Answer : Standardize assay parameters (pH, ionic strength, cofactors) and validate with positive controls (e.g., known inhibitors like Hedgehog Antagonist VIII). For IC50_{50} variability, perform dose-response curves in triplicate and apply statistical tools (e.g., ANOVA) to identify outliers .

Q. What experimental designs are recommended for evaluating metabolic stability and cytochrome P450 interactions?

  • Answer : Use hepatic microsomal assays (human or rodent) with LC-MS/MS quantification. Monitor parent compound depletion over time. For CYP inhibition, employ fluorogenic substrates (e.g., CYP3A4 with dibenzylfluorescein) and calculate Ki_i values .

Data Analysis and Reproducibility

Q. How should researchers address batch-to-batch variability in biological activity?

  • Answer : Implement rigorous quality control:

  • Purity : Ensure ≥95% via HPLC and eliminate impurities (e.g., residual palladium <10 ppm) .
  • Crystallography : Compare X-ray structures of different batches to confirm conformational consistency .
  • Bioassay Normalization : Include internal standards in each experiment to adjust for inter-day variability .

Q. What computational tools are suitable for SAR (Structure-Activity Relationship) studies on analogs of this compound?

  • Answer : Combine:

  • QSAR Modeling : Use Schrödinger’s QikProp for ADME prediction.
  • Free Energy Perturbation (FEP) : To simulate substituent effects on binding affinity .
  • Cheminformatics Databases : PubChem and NIST WebBook for benchmarking physicochemical properties .

Safety and Compliance

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Answer : Follow OSHA/GHS guidelines:

  • PPE : Gloves (nitrile), lab coat, and safety goggles.
  • Ventilation : Use fume hoods for weighing and dissolution.
  • First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.